Cas no 2227772-43-0 ((2S)-2-(2-methoxy-6-methylphenyl)oxirane)

(2S)-2-(2-methoxy-6-methylphenyl)oxirane 化学的及び物理的性質
名前と識別子
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- (2S)-2-(2-methoxy-6-methylphenyl)oxirane
- EN300-1772488
- 2227772-43-0
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- インチ: 1S/C10H12O2/c1-7-4-3-5-8(11-2)10(7)9-6-12-9/h3-5,9H,6H2,1-2H3/t9-/m1/s1
- InChIKey: PMMUZGBSZBVJLC-SECBINFHSA-N
- SMILES: O1C[C@@H]1C1C(=CC=CC=1C)OC
計算された属性
- 精确分子量: 164.083729621g/mol
- 同位素质量: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 21.8Ų
(2S)-2-(2-methoxy-6-methylphenyl)oxirane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1772488-0.05g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1772488-0.1g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1772488-1.0g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1772488-10g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1772488-0.25g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1772488-1g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1772488-5g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1772488-10.0g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1772488-2.5g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1772488-0.5g |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane |
2227772-43-0 | 0.5g |
$1482.0 | 2023-09-20 |
(2S)-2-(2-methoxy-6-methylphenyl)oxirane 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
(2S)-2-(2-methoxy-6-methylphenyl)oxiraneに関する追加情報
Introduction to (2S)-2-(2-methoxy-6-methylphenyl)oxirane and Its Significance in Modern Chemical Research
The compound with the CAS number 2227772-43-0 is a fascinating molecule known by the systematic name (2S)-2-(2-methoxy-6-methylphenyl)oxirane. This chiral epoxide has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The presence of a stereocenter at the (2S) position, combined with a phenyl ring substituted with methoxy and methyl groups, makes this compound a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
In recent years, the study of epoxides has seen remarkable advancements, particularly in their role as key intermediates in organic synthesis and as bioactive molecules. Epoxides are three-membered cyclic ethers that can undergo ring-opening reactions, making them valuable tools for constructing complex molecular architectures. The specific configuration of (2S)-2-(2-methoxy-6-methylphenyl)oxirane allows for selective reactions that can be tailored to produce a wide range of pharmacologically relevant compounds.
The significance of this compound is further underscored by its potential applications in the synthesis of novel therapeutic agents. Researchers have been exploring the use of chiral epoxides like (2S)-2-(2-methoxy-6-methylphenyl)oxirane in the development of drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The methoxy and methyl substituents on the phenyl ring contribute to the compound's solubility and bioavailability, which are critical factors in drug design.
One of the most exciting areas of research involving (2S)-2-(2-methoxy-6-methylphenyl)oxirane is its use as a precursor in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition is a common strategy in drug development. The ability to selectively modify the structure of this epoxide allows chemists to design inhibitors that target specific proteases with high precision. This has led to the discovery of several promising candidates for treating conditions such as Alzheimer's disease and certain types of cancer.
Another area where this compound has shown promise is in the field of green chemistry. The ring-opening polymerization of epoxides is a well-established method for producing polymers with tailored properties. By using (2S)-2-(2-methoxy-6-methylphenyl)oxirane as a monomer, researchers have been able to create biodegradable polymers that have applications in packaging, coatings, and even medical implants. These polymers are designed to break down into harmless substances under certain conditions, reducing environmental impact.
The synthesis of (2S)-2-(2-methoxy-6-methylphenyl)oxirane itself is an intricate process that requires careful optimization to ensure high yield and enantiomeric purity. Modern synthetic techniques, such as asymmetric catalysis and flow chemistry, have enabled more efficient and sustainable production methods. These advancements have not only improved the accessibility of the compound but also opened up new possibilities for its application in various fields.
In conclusion, the compound with CAS number 2227772-43-0, known as (2S)-2-(2-methoxy-6-methylphenyl)oxirane, represents a significant advancement in chemical research. Its unique structural features make it a valuable tool for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases and environmental solutions.
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